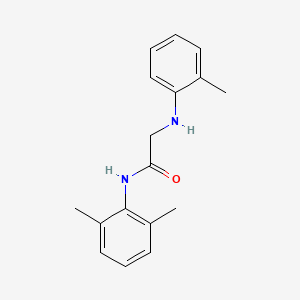

N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide involves specific base catalysis and cyclization reactions. For example, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol under specific base catalysis to give a spiro-adduct, which is then opened by methanolic hydrogen chloride to give isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide can be studied through various spectroscopic techniques. For instance, triorganotin cations stabilized by intramolecular Sn-N coordination have been synthesized and characterized, revealing their solubility properties and molecular geometry through NMR spectroscopy and X-ray investigation (Koten et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide derivatives include photodecarboxylative additions and C(sp3)−H arylation. N-Phenyl glycinate undergoes photodecarboxylative addition, whereas glycinamide hydrochloride serves as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the synthesis of various 2-benzylbenzaldehydes (Gallagher et al., 2010; Wen & Li, 2020).

Physical Properties Analysis

The physical properties of related compounds, such as their solubility and molecular geometry, have been studied extensively. For instance, the synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides revealed their solubility characteristics and molecular geometry, contributing to the understanding of the physical properties of similar compounds (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of compounds like N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide can be inferred from studies on similar compounds. For example, the asymmetric oxidative dimerization of glycinates provides insights into the reactivity and potential chemical transformations of related compounds (Alvarez-Ibarra et al., 1997).

Aplicaciones Científicas De Investigación

Spiro-Meisenheimer Adduct Formation

A study on the cyclization of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide in methanol reveals insights into spiro-adduct formation and its rearrangement, indicating potential applications in understanding reaction mechanisms and designing novel compounds with specific properties (Macháček, Hassanien, & Štěrba, 1986).

Triorganotin Cations Stabilization

Research on {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides highlights the solubility and stability of these compounds in various solvents, offering potential applications in materials science and organometallic chemistry (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).

Photodecarboxylative Additions

A study involving photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide presents a method for photodecarboxylative addition, suggesting applications in photochemistry and the synthesis of complex organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).

Asymmetric β-Lactam Formation

Research on the stereochemistry of asymmetric β-lactam formation from glyoxylamide derivatives sheds light on the influence of molecular structure on product formation, relevant to the development of novel antibiotics and pharmaceuticals (Hashizume, Kogo, Sekine, Ohashi, Miyamoto, & Toda, 1995).

N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis

A method for synthesizing N-acyl-2-(dimethoxyphosphoryl)glycinates provides insights into the formation of α,β-dehydro-α-amino acids, relevant for peptide synthesis and drug development (Mazurkiewicz & Kuźnik, 2006).

Mecanismo De Acción

Target of Action

CBChromo1_000145, also known as Carbazochrome, primarily targets α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in promoting clotting and preventing blood loss from open wounds .

Mode of Action

Carbazochrome interacts with platelet surface α-adrenoreceptors, which are Gq-coupled receptors. This interaction leads to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . The compound is an oxidation product of adrenaline, which enhances the microcirculatory tone .

Biochemical Pathways

The interaction of Carbazochrome with α-adrenoreceptors activates the PLC IP3/DAG pathway. This pathway plays a significant role in various cellular functions, including cell proliferation, differentiation, and secretion .

Result of Action

Carbazochrome’s action results in increased platelet aggregation and the formation of a platelet plug, thereby promoting clotting and preventing blood loss from open wounds . It is also shown to improve the structure of local capillary vessels in hemorrhage caused by capillary fragility .

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(2-methylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-12-7-4-5-10-15(12)18-11-16(20)19-17-13(2)8-6-9-14(17)3/h4-10,18H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUMXLVVAQZJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)amino]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![N-[2-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5554542.png)

![methyl 4-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5554556.png)

![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)

![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)

![4-[(4-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554599.png)

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)